1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOWZGJGPNKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368905 | |
| Record name | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956387-06-7 | |
| Record name | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the 5-Aminopyrazole Core
The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds via initial hydrazone formation followed by cyclization to yield the pyrazole ring bearing an amino group at the 5-position.
Reaction mechanism : The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs by nucleophilic attack on the nitrile carbon, producing the 5-aminopyrazole scaffold.
Typical conditions : Mild acidic or neutral conditions, often in ethanol or other polar solvents, at ambient or slightly elevated temperatures.
Reference example : Synthesis of 5-amino-1-heteroarylpyrazoles by reaction of heteroarylhydrazines with α-cyanoacetophenones, yielding high purity products suitable for further functionalization.
Detailed Synthetic Procedure (Representative)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | β-Ketonitrile + Hydrazine monohydrate, ethanol, reflux | Formation of 5-aminopyrazole core via condensation and cyclization |
| 2 | 3-Methylthiophen-2-ylmethyl bromide, triethylamine, DMF, 70 °C, 12 h | N-alkylation of pyrazol-5-amine nitrogen |
| 3 | Work-up: aqueous extraction, washing with brine, drying over MgSO4 | Removal of impurities and solvents |
| 4 | Purification: recrystallization from ethanol or silica gel chromatography | Isolation of pure 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine |
Analytical and Characterization Data
NMR Spectroscopy : ^1H NMR confirms the presence of methyl groups on the thiophene ring and the pyrazole NH2 group. ^13C NMR supports the structure with characteristic signals for the heteroaromatic carbons.
Mass Spectrometry : Molecular ion peak at m/z consistent with molecular weight 193.27 g/mol.
Infrared Spectroscopy : N-H stretching vibrations around 3300 cm^-1 confirm the amino group.
Purity : Typically >95% by HPLC or GC analysis.
Research Findings and Optimization Notes
The condensation of β-ketonitriles with hydrazines is highly efficient and versatile, allowing for various heteroaryl substitutions on the pyrazole ring.
N-alkylation efficiency depends on the leaving group of the thiophen-2-ylmethyl derivative and the base used; sodium hydride often provides higher yields than triethylamine.
Reaction temperature and solvent choice critically affect the selectivity and yield of the alkylation step.
The compound’s stability and purity are enhanced by careful control of reaction times and purification steps.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield & Purity |
|---|---|---|---|---|
| 5-Aminopyrazole core synthesis | Condensation of β-ketonitriles with hydrazines | β-Ketonitrile, hydrazine monohydrate | Ethanol, reflux, 4-6 h | High yield (>80%), high purity |
| N-Alkylation | Reaction with 3-methylthiophen-2-ylmethyl halide | 3-Methylthiophen-2-ylmethyl bromide, base (NaH or Et3N) | DMF or THF, 60-80 °C, 12 h | Moderate to high yield (60-85%), >95% purity |
| Purification | Recrystallization or chromatography | Ethanol or silica gel | Ambient temperature | >95% purity |
Chemical Reactions Analysis
Types of Reactions: 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiophene and pyrazole rings are known to contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiophene vs. Phenyl Substituents
- 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine (CAS N/A): Substituting thiophene with a chlorophenyl group (C₁₀H₁₀ClN₃) alters solubility and steric bulk, which may reduce membrane permeability compared to the target compound .
Alkyl Chain Modifications
Physicochemical and Reactivity Comparisons
Reactivity in Functionalization Reactions
- The amine group in 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine participates in sulfenylation reactions, similar to other 1H-pyrazol-5-amines. However, the electron-donating methyl group on the thiophene ring may slow thiocyanation compared to analogues with electron-deficient substituents .
- 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine (CAS 4394-26-7): Lacking the 3-methyl group, this compound exhibits higher reactivity in electrophilic substitutions due to reduced steric hindrance .
Molecular Weight and Solubility
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | C₉H₁₁N₃S | 193.27 | 3-methylthiophen-2-ylmethyl, NH₂ | Moderate reactivity in sulfenylation |
| 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine | C₉H₁₀ClN₃S | 229.72 | 3-chlorothiophen-2-ylmethyl, 5-methyl | Enhanced electrophilic substitution |
| 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine | C₁₀H₁₀ClN₃ | 207.66 | 3-chlorophenylmethyl, NH₂ | Lower solubility in polar solvents |
| 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine | C₁₀H₁₃N₃S | 207.29 | 2-thienylethyl, 3-methyl | Increased flexibility, reduced binding |
Biological Activity
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique thiophene and pyrazole structures, has been investigated for various pharmacological properties, particularly as a thrombin inhibitor.
Molecular Details:
- Chemical Formula: C₉H₁₁N₃S
- Molecular Weight: 193.27 g/mol
- IUPAC Name: 2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-amine
- CAS Number: 956387-06-7
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Purity | 95% |
Thrombin Inhibition
Recent studies have highlighted the compound's efficacy as a thrombin inhibitor, which is crucial in anticoagulation therapy. The mechanism involves a serine-trapping process where the compound interacts with the active site of thrombin, leading to transient inhibition of its catalytic activity.
Key Findings:
- Inhibition Potency: Compounds similar to this compound have shown IC₅₀ values in the nanomolar range, indicating strong inhibitory effects on thrombin. For instance, compounds with similar structural motifs achieved IC₅₀ values as low as 16 nM .
- Structure Activity Relationship (SAR): The presence of specific substituents on the pyrazole ring significantly influences the inhibitory potency against thrombin. For example, variations in the substituent at the 3-position of the pyrazole core resulted in marked differences in activity, demonstrating that strategic modifications can enhance biological efficacy .
Other Biological Activities
Beyond thrombin inhibition, there is emerging evidence suggesting that this compound may exhibit additional biological activities, including potential effects on ion channels and other enzymatic targets. However, comprehensive studies are still required to elucidate these effects fully.
Study 1: Pyrazole-Based Thrombin Inhibitors
A study published in MDPI explored a series of pyrazole derivatives, including those structurally related to this compound. The research demonstrated that modifications to the thiophene moiety could significantly enhance thrombin inhibition. The results indicated that compounds with a 5-chlorothiophene group exhibited IC₅₀ values of 16 nM compared to higher values for other substituents .
Study 2: Metabolic Stability and Efficacy
Another investigation focused on the metabolic stability of various pyrazole derivatives, revealing that certain structural modifications led to improved stability in biological systems. This aspect is crucial for therapeutic applications where prolonged activity is desired .
Q & A
Basic Question: What are the optimal synthetic routes for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization and substitution reactions. For example:
- Step 1 : Cyclization of monomethylhydrazine with ethyl acetoacetate to form the pyrazole core .
- Step 2 : Functionalization via nucleophilic substitution using 3-methylthiophene-2-carbaldehyde in the presence of a base (e.g., NaH) to introduce the thiophenylmethyl group .
- Characterization : Intermediates are validated using ¹H/¹³C NMR and IR spectroscopy to confirm regioselectivity and purity. X-ray crystallography (e.g., SHELX refinement ) may resolve structural ambiguities in intermediates, such as thiourea derivatives .
Advanced Question: How do substituents on the pyrazole ring influence biological activity, and what analytical methods resolve conflicting data?
Methodological Answer:
- Substituent Effects :
- Data Contradictions : Discrepancies in activity (e.g., antitubercular IC₅₀ values) are resolved via:
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification :
- PPE : Nitrile gloves, lab coat, and FFP2 respirator for aerosol-prone steps (e.g., milling) .
- First Aid : Immediate rinsing with water for eye/skin contact; activated charcoal for accidental ingestion .
Advanced Question: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?
Methodological Answer:
- Refinement Workflow :
- Challenges :
Basic Question: What spectroscopic techniques are critical for verifying the compound’s purity and structural integrity?
Methodological Answer:
- NMR : ¹H NMR to confirm amine proton integration (~5 ppm) and thiophene methyl protons (~2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺ at m/z 208.08) and rule out byproducts .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95%) .
Advanced Question: How can computational methods predict the compound’s reactivity in sulfenylation or oxidation reactions?
Methodological Answer:
- DFT Calculations :
- Experimental Validation :
Basic Question: What are the key differences between this compound and structurally similar pyrazole derivatives?
Methodological Answer:
-
Structural Comparisons :
Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacological profiles?
Methodological Answer:
- SAR Strategies :
- Bioisosteric Replacement : Swap thiophene with furan to improve metabolic stability while retaining activity .
- Pro-drug Design : Introduce ester moieties at the amine group to enhance bioavailability .
- Validation :
Basic Question: What solvents and conditions stabilize this compound during long-term storage?
Methodological Answer:
- Stability :
- Degradation Monitoring : Periodic NMR/HPLC checks for amine deprotonation or thiophene ring oxidation .
Advanced Question: How are high-energy derivatives of this compound synthesized and evaluated for applications in materials science?
Methodological Answer:
- Energetic Materials Synthesis :
- Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
